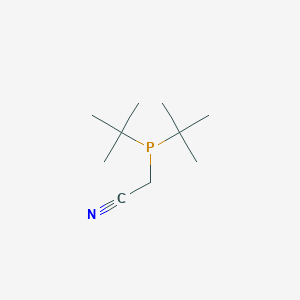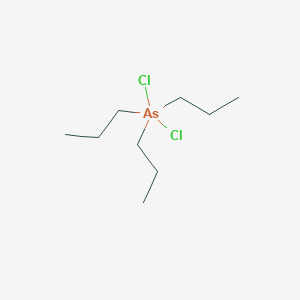
Dichloro(tripropyl)-lambda~5~-arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(tripropyl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of two chlorine atoms and three propyl groups attached to a central arsenic atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(tripropyl)-lambda~5~-arsane typically involves the reaction of tripropylarsine with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloro derivative. The general reaction can be represented as follows:
As(C3H7)3+Cl2→As(C3H7)3Cl2
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Dichloro(tripropyl)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the dichloro derivative to the corresponding arsine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or primary amines are employed under mild conditions.
Major Products
Oxidation: Formation of arsenic(V) compounds.
Reduction: Formation of tripropylarsine.
Substitution: Formation of substituted arsines with various functional groups.
科学的研究の応用
Dichloro(tripropyl)-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dichloro(tripropyl)-lambda~5~-arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The molecular targets include various enzymes involved in cellular metabolism and signal transduction pathways.
類似化合物との比較
Similar Compounds
Dichloromethane: A simple dichloro compound used as a solvent.
Dichlorodifluoromethane: A chlorofluorocarbon used as a refrigerant.
Dichloroisocyanuric acid: An oxidizing agent used in disinfectants.
Uniqueness
Dichloro(tripropyl)-lambda~5~-arsane is unique due to its organoarsenic structure, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
59332-59-1 |
|---|---|
分子式 |
C9H21AsCl2 |
分子量 |
275.09 g/mol |
IUPAC名 |
dichloro(tripropyl)-λ5-arsane |
InChI |
InChI=1S/C9H21AsCl2/c1-4-7-10(11,12,8-5-2)9-6-3/h4-9H2,1-3H3 |
InChIキー |
PJVJIKRPIBLBJI-UHFFFAOYSA-N |
正規SMILES |
CCC[As](CCC)(CCC)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)
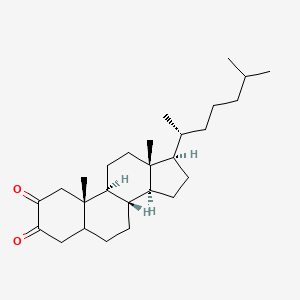

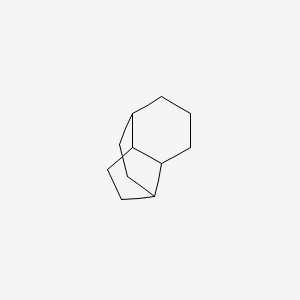
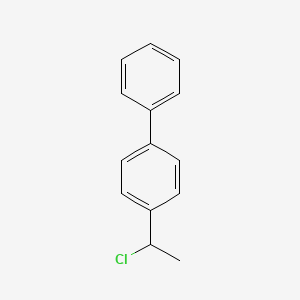
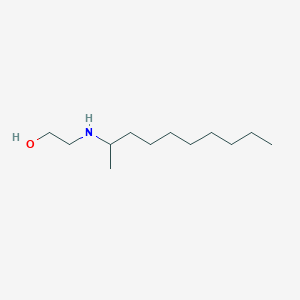
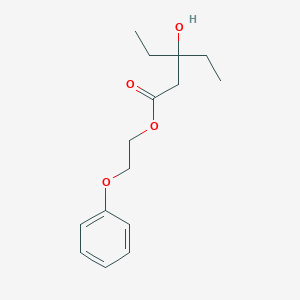
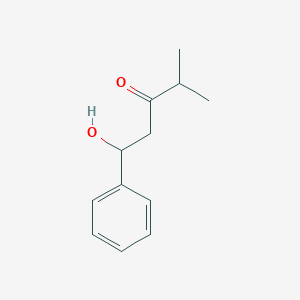
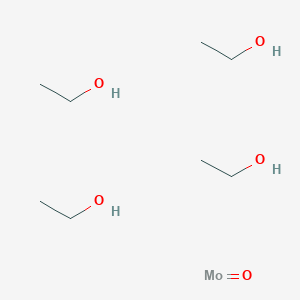
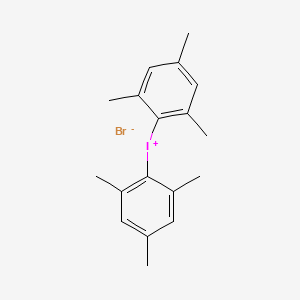
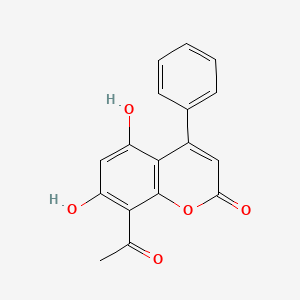
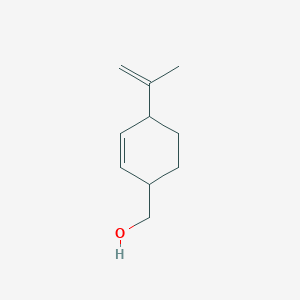
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
